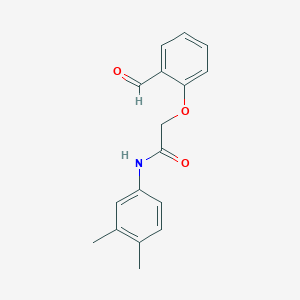

N-(3,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide

Description

N-(3,4-Dimethylphenyl)-2-(2-formylphenoxy)acetamide is an acetamide derivative featuring a 3,4-dimethylphenyl group attached to the amide nitrogen and a 2-formylphenoxy moiety on the acetamide backbone. The compound was synthesized with a yield of 77% via coupling reactions, as inferred from related methodologies in the evidence (e.g., HATU-mediated amidation or bromoacetyl bromide coupling) .

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-12-7-8-15(9-13(12)2)18-17(20)11-21-16-6-4-3-5-14(16)10-19/h3-10H,11H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAYNGWFXVOJSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide typically involves the reaction of 3,4-dimethylaniline with 2-(2-formylphenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and solvents, as well as precise control of reaction parameters such as temperature, pressure, and reaction time, are crucial for the efficient production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, halogenation with bromine or chlorine.

Major Products Formed

Oxidation: 2-(2-carboxyphenoxy)-N-(3,4-dimethylphenyl)acetamide.

Reduction: 2-(2-hydroxyphenoxy)-N-(3,4-dimethylphenyl)acetamide.

Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its bioactive properties.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The phenyl and acetamide groups can interact with hydrophobic and hydrogen-bonding sites, respectively, contributing to the compound’s overall bioactivity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Structural Analogues

Key Observations :

- Substituent Effects: The 2-formylphenoxy group in the target compound distinguishes it from analogs with methoxy (e.g., compound 30 in ), chloro (e.g., ), or trifluoroethyl (e.g., ) substituents. The formyl group enhances electrophilicity, facilitating reactions like Schiff base formation .

- Amide Side Chain : The 3,4-dimethylphenyl group on the amide nitrogen contrasts with trifluoroethyl () or butyl () groups, influencing lipophilicity and CNS permeability. For example, compound 9b in uses a hydroxy-methoxyphenethyl chain to enhance solubility for CNS-targeted applications.

Physical and Chemical Properties

- Melting Points: Fluorinated analogs (e.g., 30–32 in ) exhibit m.p. 74–84°C, while aliphatic amides (e.g., 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide in ) melt at 66–69°C. The target compound’s m.p. remains unreported but likely falls within this range.

- Solubility : The formyl group may improve aqueous solubility compared to methyl or chloro analogs (e.g., ), though this requires experimental validation.

Biological Activity

N-(3,4-dimethylphenyl)-2-(2-formylphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and compares it with related compounds.

Chemical Structure and Properties

This compound belongs to the class of amides and is characterized by:

- Aromatic rings : The presence of dimethyl-substituted phenyl and formyl groups.

- Functional groups : The formyl group can engage in covalent bonding with nucleophilic sites on proteins, which is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been evaluated against a range of bacterial strains, demonstrating effective inhibition of growth.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

2. Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. In vitro studies indicate a reduction in pro-inflammatory cytokines when cells are treated with this compound.

3. Anticancer Activity

The compound has shown promise in anticancer research. In cell line studies, it exhibited cytotoxic effects against various cancer types, including breast and colon cancer.

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | 15 (Doxorubicin) |

| HT-29 (Colon Cancer) | 30 | 20 (Cisplatin) |

The mechanism by which this compound exerts its biological effects involves:

- Covalent bonding : The formyl group allows the compound to form covalent bonds with enzymes and proteins, altering their functions.

- Interaction with molecular targets : This compound may modulate signaling pathways involved in inflammation and cancer progression.

Case Study 1: Anticancer Effects

In a study published in the Journal of Medicinal Chemistry, researchers analyzed the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against resistant strains of bacteria. The findings revealed that it could effectively inhibit the growth of resistant Staphylococcus aureus, suggesting its potential as an alternative treatment option.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Functional Group | Biological Activity |

|---|---|---|

| N-(3,4-dimethylphenyl)-2-(2-hydroxyphenoxy)acetamide | Hydroxyl | Moderate antimicrobial activity |

| N-(3,4-dimethylphenyl)-2-(2-carboxyphenoxy)acetamide | Carboxylic acid | Higher solubility; less cytotoxicity |

| N-(3,4-dimethylphenyl)-2-(2-nitrophenoxy)acetamide | Nitro | Increased reactivity; potential mutagenicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.